8-(2,5-Dimethoxy-benzyl)-2-fluoro-9-pent-9H-purin-6-ylamine
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Overview
Description
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is known for its experimental use in various scientific research fields.
Preparation Methods
The preparation of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine involves several synthetic routes. One common method includes the Friedel-Crafts reaction of 1,4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone. This intermediate then reacts with methenamine to form alpha-amino-2,5-dimethoxy acetophenone, which is finally reduced to produce 2,5-dimethoxyphenethylamine
Chemical Reactions Analysis
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine has several scientific research applications:
Chemistry: It is used as a model compound in the study of purine derivatives and their reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine involves its interaction with molecular targets such as heat shock protein HSP 90-alpha. This interaction inhibits the ATPase activity of the chaperone protein, leading to the downregulation of client proteins like Raf-1, CDK4, and ErbB2 . These effects contribute to its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9-Pent-9h-Purin-6-Ylamine can be compared with other similar compounds, such as:
9-Butyl-8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine: This compound shares a similar structure but has a butyl group instead of a pentyl group.
2,5-Dimethoxybenzylamine: This compound lacks the purine and fluorine groups but shares the dimethoxybenzyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20FN5O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
8-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-9-pent-4-ynylpurin-6-amine |
InChI |
InChI=1S/C19H20FN5O2/c1-4-5-6-9-25-15(22-16-17(21)23-19(20)24-18(16)25)11-12-10-13(26-2)7-8-14(12)27-3/h1,7-8,10H,5-6,9,11H2,2-3H3,(H2,21,23,24) |
InChI Key |
RMOYVWKKOKERSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NC3=C(N=C(N=C3N2CCCC#C)F)N |
Origin of Product |
United States |
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